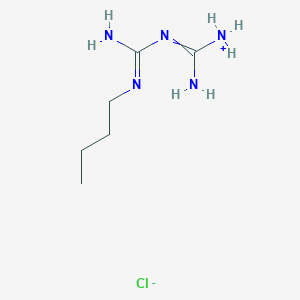

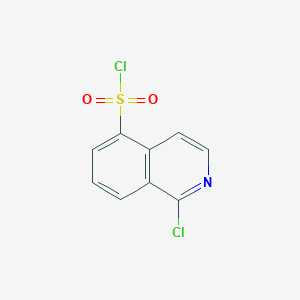

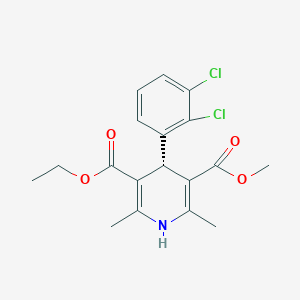

![molecular formula C14H15NO2 B023817 N,N-bis[2-hydroxybenzyl]amine CAS No. 4481-51-0](/img/structure/B23817.png)

N,N-bis[2-hydroxybenzyl]amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of N,N-bis[2-hydroxybenzyl]amine and its derivatives involves various chemical reactions. For instance, Duan et al. (2016) synthesized dinuclear rare-earth complexes supported by amine-bridged bis(phenolate) ligands, showcasing the compound's role in the formation of complex structures with potential catalytic activity for polymerization processes (Duan et al., 2016). Another approach detailed by Man-man (2013) involves the reduction of bis(salicylidieneamino)methyl-2-phenol with potassium borohydride to produce bis(2-hydroxybenzyl)amine, highlighting a method to achieve the desired compound through bond cleavage (Man-man, 2013).

Molecular Structure Analysis

The molecular structure of N,N-bis[2-hydroxybenzyl]amine and its sodium salt was elucidated by Man-man (2013) through single-crystal X-ray diffraction analysis. This work provided insights into the compound's atomic arrangement and confirmed its composition through the observed molecular geometry (Man-man, 2013).

Chemical Reactions and Properties

Complexes derived from N,N-bis[2-hydroxybenzyl]amine have been shown to exhibit catalytic activity and unique reactivity. For example, Duan et al. (2016) explored the catalytic efficiency of rare-earth complexes derived from this compound in the polymerization of l-lactide, indicating its potential utility in polymer science (Duan et al., 2016).

Physical Properties Analysis

While specific studies directly addressing the physical properties of N,N-bis[2-hydroxybenzyl]amine were not highlighted, the general methodologies for analyzing such compounds involve spectroscopic techniques and crystalline structure examination, as indicated by the molecular structure analysis. These methods can provide valuable information on the physical characteristics of the compound, including its phase, solubility, and stability.

Chemical Properties Analysis

The chemical properties of N,N-bis[2-hydroxybenzyl]amine, including reactivity and functional group behavior, can be inferred from synthesis studies and reactions with various reagents. The work by Duan et al. (2016) and Man-man (2013) demonstrates the compound's ability to form complex structures and undergo reduction reactions, respectively, indicating its versatile chemical behavior (Duan et al., 2016); (Man-man, 2013).

Aplicaciones Científicas De Investigación

Synthesis of dinuclear rare-earth complexes for catalyzing the ring-opening polymerization of l-lactide (Duan et al., 2016).

Synthesizing tyrosine-based bis-acridine compounds and methylated tyrosine derivatives, potentially used in iodination processes (Moloney et al., 2001).

Investigating coordination properties in diiron(III) complexes (Weyhermüller et al., 2011).

Acting as novel ligands for rare earth metal ions in studies on nano-structured ceria (CeO2) (Veranitisagul et al., 2011).

Forming amine-bis(phenoxy) dibenzyl complexes for stereospecific polymerization (Gowda et al., 2014).

Studying silylamines and their structures (Mitzel et al., 1993).

Research on its synthesis and molecular structure elucidation (Zhan, 2013).

Acting as a functional model for molybdenum oxotransferases, capable of reducing biological oxygen donors like DMSO or nitrate (Thapper et al., 2005).

Synthesizing new tetradentate ligands for the removal of heavy metals (Kim et al., 2007).

Used as a catalyst for 1-hexene polymerization, with varying reactivity based on structural modifications (Tshuva et al., 2001).

Mecanismo De Acción

Target of Action

NSC26194, also known as “N,N-bis[2-hydroxybenzyl]amine”, “2-[[(2-hydroxyphenyl)methylamino]methyl]phenol”, or “2,2’-[IMINOBIS(METHYLENE)]BISPHENOL”, is a chemical compound with the molecular formula C14H15NO2 The primary targets of NSC26194 are not explicitly mentioned in the available literature

Mode of Action

The mode of action usually refers to the functional or anatomical changes at a cellular level induced by exposure to a substance

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding the pathways affected by NSC26194 would provide insights into its downstream effects and potential therapeutic applications.

Propiedades

IUPAC Name |

2-[[(2-hydroxyphenyl)methylamino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-13-7-3-1-5-11(13)9-15-10-12-6-2-4-8-14(12)17/h1-8,15-17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMZYJYJGIRLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282504 | |

| Record name | NSC26194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis[2-hydroxybenzyl]amine | |

CAS RN |

4481-51-0 | |

| Record name | 4481-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC26194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC26194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main advantage of the solvent-free synthesis method described in the papers for N,N-bis(2-hydroxybenzyl)amines?

A1: The solvent-free method described in the papers offers several advantages over traditional synthetic routes. [, ] Firstly, it eliminates the need for potentially toxic and environmentally harmful solvents, making the process greener and more sustainable. Secondly, the absence of solvent often leads to faster reaction rates and higher yields. Finally, the simplified workup procedures make the method more efficient and cost-effective.

Q2: What structural variations of N,N-bis(2-hydroxybenzyl)amines were synthesized using this solvent-free method?

A2: The researchers successfully synthesized a series of N,N-bis(2-hydroxybenzyl)amine derivatives with varying substituents on the benzene rings, including methyl and tert-butyl groups. [, ] They also explored the synthesis of structurally related N,N,N′,N′-tetra(2-hydroxybenzyl)diamines containing alkyl chains of varying lengths (5-8 CH2 groups) bridging the two nitrogen atoms. This demonstrates the versatility of the solvent-free method for preparing a range of structurally diverse compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

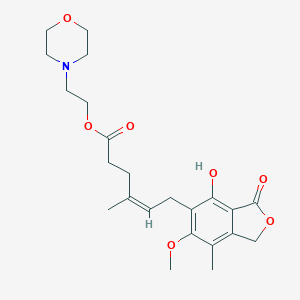

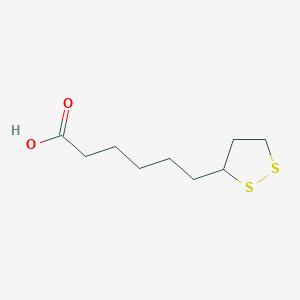

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

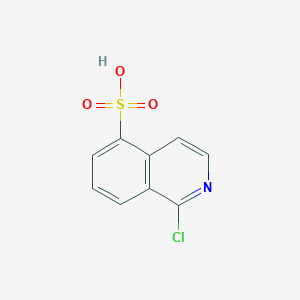

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)